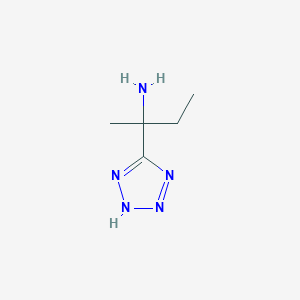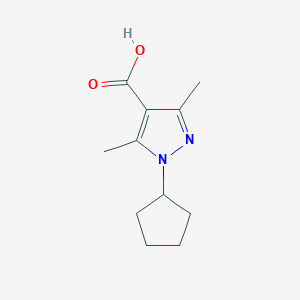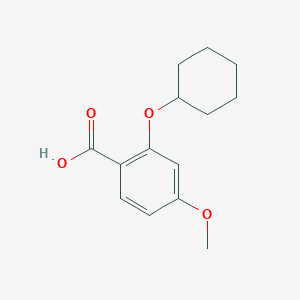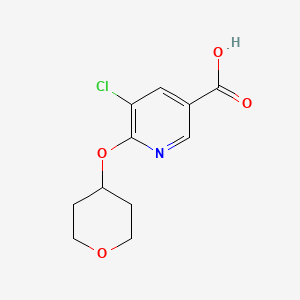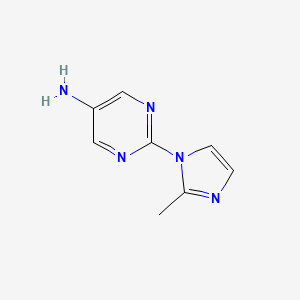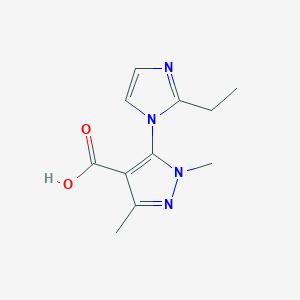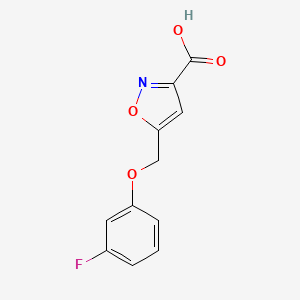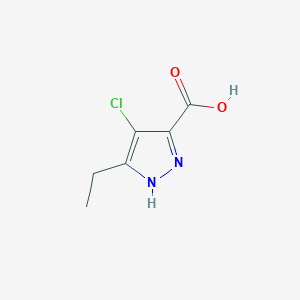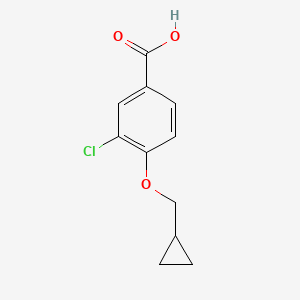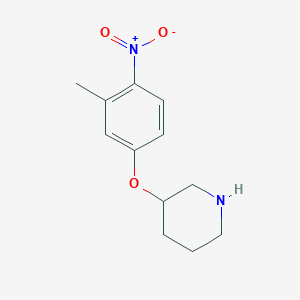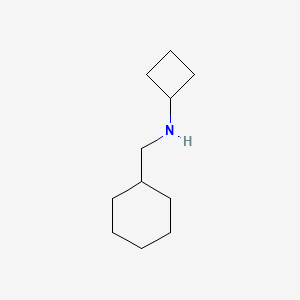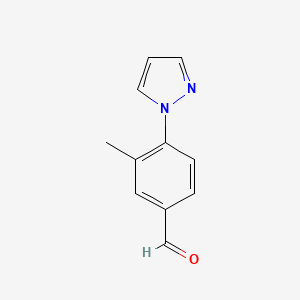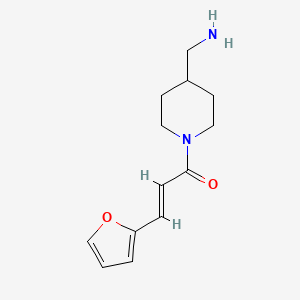
(E)-1-(4-(aminomethyl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one
Overview
Description
This would typically include the IUPAC name, common names, and structural formula of the compound.
Synthesis Analysis
This involves the study of how the compound is synthesized, including the reactants, conditions, and catalysts used.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis
This involves identifying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, molar mass, and spectral data.Scientific Research Applications
NMR Characteristics and Structural Analysis
A series of derivatives similar to the compound were synthesized and their NMR characteristics and conformations analyzed. Through one- and two-dimensional NMR experiments, along with ROESY, variable-temperature NMR spectroscopy, and molecular modeling, a comprehensive structural analysis was conducted, providing insight into their potential applications in materials science and chemical synthesis (Zheng Jin-hong, 2011).
Antimicrobial Activity
Derivatives of the compound have shown antimicrobial activity. Through the synthesis of new derivatives under ultrasound and microwave irradiation and subsequent testing against bacterial and fungal strains, significant antimicrobial properties were discovered. This suggests potential applications in developing new antimicrobial agents (D. Ashok et al., 2014).
Photophysical Properties
The photophysical properties of chalcone derivatives, which share structural similarities with the compound, were studied in various solvents. These studies revealed their potential for applications in optical materials and sensors, due to significant solvatochromic effects indicating a large difference in dipole moment between electronically ground and excited states (Rekha Kumari et al., 2017).
Organic Ligands and Metal Complex Synthesis
Research into furan ring-containing organic ligands, including derivatives of the compound, focused on their synthesis, characterization, and chelating properties. This work has implications for the development of new materials with potential applications in catalysis and material science, showcasing the versatility of such compounds in forming complexes with transition metals (H. Patel, 2020).
Antioxidant Agents
Novel chalcone derivatives incorporating similar structural motifs were synthesized and evaluated for their antioxidant properties. This research points towards the utility of these compounds in developing treatments or supplements aimed at combating oxidative stress (G. Prabakaran et al., 2021).
Safety And Hazards
This involves identifying any potential risks or hazards associated with handling or exposure to the compound.
Future Directions
This would involve identifying areas of ongoing or future research related to the compound.
For a comprehensive analysis, you may want to consult scientific literature or databases like PubMed for biomedical literature, Reaxys for chemical information, or Web of Science for scientific literature across disciplines. Please note that reading and understanding scientific literature requires expertise in the field. If you’re not familiar with these topics, you might want to consult with a chemist or a researcher. They can provide more detailed and accurate information.
Please note that this is a general approach and the specifics might vary depending on the actual compound. Always follow safety guidelines when handling chemical compounds. If you’re conducting a research, make sure to follow ethical guidelines and obtain necessary permissions.
properties
IUPAC Name |
(E)-1-[4-(aminomethyl)piperidin-1-yl]-3-(furan-2-yl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c14-10-11-5-7-15(8-6-11)13(16)4-3-12-2-1-9-17-12/h1-4,9,11H,5-8,10,14H2/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHPAOVARAHLGV-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C(=O)C=CC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CN)C(=O)/C=C/C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-(aminomethyl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



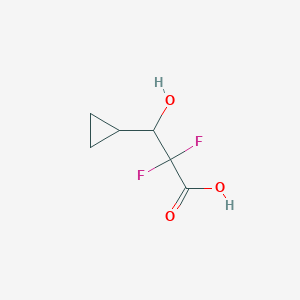
![3-[2-(2-Chloro-4-fluorophenoxy)phenyl]prop-2-enoic acid](/img/structure/B1453743.png)
